5-Methoxy-4-methylpyrimidine

Overview

Description

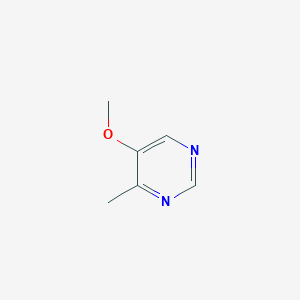

5-Methoxy-4-methylpyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a methoxy group at the 5-position and a methyl group at the 4-position. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA. The presence of the methoxy and methyl groups in this compound can influence its chemical properties and reactivity, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-methylpyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the condensation of 4-methyl-2,6-dimethoxypyrimidine with suitable reagents can lead to the formation of this compound. The reaction typically requires the use of a base, such as sodium hydroxide, and a solvent, such as methanol, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product in a pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-methylpyrimidine can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The methyl and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens (chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-formyl-4-methylpyrimidine, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.

Scientific Research Applications

5-Methoxy-4-methylpyrimidine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-methylpyrimidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact mechanism can vary depending on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

4-Methylpyrimidine: Lacks the methoxy group, which can affect its reactivity and properties.

5-Methoxypyrimidine: Lacks the methyl group, which can influence its chemical behavior.

4,5-Dimethylpyrimidine: Contains two methyl groups instead of a methoxy group, leading to different reactivity.

Uniqueness

5-Methoxy-4-methylpyrimidine is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical properties and reactivity. This combination of substituents can make it a valuable compound for specific applications in research and industry.

Biological Activity

5-Methoxy-4-methylpyrimidine is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

This compound is a pyrimidine derivative characterized by the presence of a methoxy group at the 5-position and a methyl group at the 4-position. Its molecular formula is , and it exhibits properties that make it suitable for various biological applications.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrimidine derivatives, including this compound. Research indicates that compounds in this class can inhibit viral replication effectively. For instance, a lead compound from a related study demonstrated significant antiviral activity against both Oseltamivir-sensitive and resistant strains of influenza A virus, showcasing a promising therapeutic profile with an IC50 value of 27.4 nM .

Anticancer Properties

This compound has also shown promise in cancer research. In vitro studies indicate that it exhibits potent inhibitory effects on various cancer cell lines. For example, compounds derived from this pyrimidine demonstrated significant cytotoxicity against MDA-MB-231 triple-negative breast cancer cells with an IC50 value as low as 0.126 μM . Furthermore, these compounds were found to induce apoptosis and inhibit cell proliferation, suggesting their potential as anticancer agents.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

- Viral Replication Inhibition : The compound may disrupt viral replication by interfering with viral proteins or host cell pathways essential for viral lifecycle progression.

- Cell Cycle Arrest : Studies indicate that related compounds can arrest the cell cycle at the G2/M phase, leading to increased apoptosis in cancer cells .

- Enzyme Inhibition : Some derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling .

In Vivo Studies

In vivo studies using mouse models have demonstrated the effectiveness of this compound derivatives in reducing tumor growth and metastasis. For instance, treatment with these compounds resulted in significant inhibition of lung metastasis in mice inoculated with MDA-MB-231 cells . The pharmacodynamic effects observed included substantial reductions in tumor size and improved survival rates.

Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) analysis has been conducted to optimize the biological activity of pyrimidine derivatives. Modifications to the methoxy and methyl groups have been explored to enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells .

Summary Table of Biological Activities

| Activity Type | Description | IC50 Value |

|---|---|---|

| Antiviral | Inhibits influenza virus replication | 27.4 nM |

| Anticancer | Cytotoxicity against MDA-MB-231 breast cancer | 0.126 μM |

| MMP Inhibition | Inhibits matrix metalloproteinases | Not specified |

Properties

IUPAC Name |

5-methoxy-4-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-6(9-2)3-7-4-8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCLRYUFPQUEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.